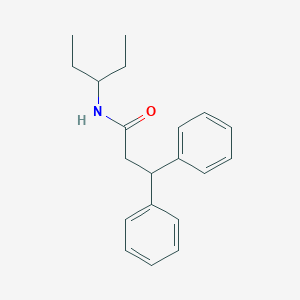
N-pentan-3-yl-3,3-diphenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-pentan-3-yl-3,3-diphenylpropanamide is a synthetic compound used in scientific research. It is commonly referred to as D3PA and is known for its antioxidant properties. D3PA is a derivative of carnosine, which is a dipeptide found in high concentrations in muscle and brain tissues.
Wirkmechanismus
D3PA works as an antioxidant by donating electrons to free radicals, neutralizing them and preventing them from causing damage to cells. D3PA also stimulates the production of collagen, which is important for maintaining skin elasticity. In neurodegenerative diseases, D3PA may work by protecting neurons from oxidative stress and reducing inflammation.
Biochemical and Physiological Effects
D3PA has been shown to have a number of biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. D3PA has also been shown to increase the production of collagen and hyaluronic acid, which are important for maintaining skin health. In addition, D3PA has been shown to improve cognitive function and reduce inflammation in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using D3PA in lab experiments is its antioxidant properties. It can be used to protect cells from oxidative stress and prevent damage caused by free radicals. However, one limitation of using D3PA is its relatively low solubility in water. This can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are a number of future directions for research on D3PA. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to determine the effectiveness of D3PA in animal models and humans. Another area of interest is the development of new synthesis methods for D3PA that improve yield and purity. Additionally, more research is needed to understand the mechanism of action of D3PA and its potential use in other areas such as cancer treatment.
Synthesemethoden
The synthesis of D3PA involves the reaction of carnosine with 3,3-diphenylpropionyl chloride and n-pentan-3-amine. The resulting compound is then purified using column chromatography. The yield of D3PA is typically around 70%.
Wissenschaftliche Forschungsanwendungen
D3PA has been studied extensively for its antioxidant properties. It has been shown to scavenge free radicals and protect cells from oxidative stress. D3PA has also been studied for its potential anti-aging effects. It has been shown to increase collagen production and improve skin elasticity. Additionally, D3PA has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
Produktname |
N-pentan-3-yl-3,3-diphenylpropanamide |
|---|---|
Molekularformel |
C20H25NO |
Molekulargewicht |
295.4 g/mol |
IUPAC-Name |
N-pentan-3-yl-3,3-diphenylpropanamide |
InChI |
InChI=1S/C20H25NO/c1-3-18(4-2)21-20(22)15-19(16-11-7-5-8-12-16)17-13-9-6-10-14-17/h5-14,18-19H,3-4,15H2,1-2H3,(H,21,22) |
InChI-Schlüssel |
YFPUHSYNJUXUOI-UHFFFAOYSA-N |
SMILES |
CCC(CC)NC(=O)CC(C1=CC=CC=C1)C2=CC=CC=C2 |
Kanonische SMILES |
CCC(CC)NC(=O)CC(C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Amino-4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(3-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215623.png)
![6-Amino-4-(2-bromo-4,5-dimethoxyphenyl)-3-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215630.png)
![(4Z)-6-amino-4-(5-bromo-2-oxo-1H-indol-3-ylidene)-3-pyridin-3-yl-2H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215631.png)

![2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)thio]-N,N-dipropylacetamide](/img/structure/B215636.png)
![2-[(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)sulfanyl]-N-cyclopentylacetamide](/img/structure/B215639.png)
![N-(4,6-dimethoxypyrimidin-2-yl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B215640.png)




![2-(4-Fluorophenyl)-2-oxoethyl 4-oxo-4-[3-(trifluoromethyl)anilino]butanoate](/img/structure/B215654.png)

